(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA

VLCFA elongation Stereochemistry Enzyme specificity

This (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is the only valid substrate for ER-localized HACD1-4 dehydratase assays. Generic C16:0 or saturated C22:0 analogs exhibit 6–15-fold lower activity or none at all, while the (3S)-epimer is entirely unrecognized by HACD enzymes. With the correct (3R)-stereochemistry and (7Z,10Z,13Z,16Z) unsaturation pattern, it is mandatory for accurate Km/kcat determination, in vitro VLCFA elongation reconstitution, and LC-MS/MS method development. Eliminate false negatives—insist on the pathway-authentic intermediate.

Molecular Formula C43H70N7O18P3S
Molecular Weight 1098.0 g/mol
Cat. No. B15548832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
Molecular FormulaC43H70N7O18P3S
Molecular Weight1098.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h8-9,11-12,14-15,17-18,29-32,36-38,42,51,54-55H,4-7,10,13,16,19-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b9-8-,12-11-,15-14-,18-17-/t31-,32-,36-,37-,38+,42-/m1/s1
InChIKeyJHXLRLHTJYMVBK-DHDHVEHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,7Z,10Z,13Z,16Z)-3-Hydroxydocosatetraenoyl-CoA: Sourcing Guide for a Defined Polyunsaturated VLCFA Metabolite


(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a long-chain, polyunsaturated 3-hydroxy fatty acyl-CoA thioester with a 22-carbon backbone and four cis double bonds [1]. It is a high-fidelity, pathway-specific intermediate, generated as the product of the 3-ketoacyl-CoA reductase (KAR) step in the endoplasmic reticulum (ER) elongation cycle that synthesizes very long-chain fatty acids (VLCFAs, >C18) [2]. As a substrate for very-long-chain (3R)-3-hydroxyacyl-CoA dehydratases (HACD1-4, EC 4.2.1.134), it is a key node in the biosynthesis of membrane lipids and lipid mediators [3][4]. Its defined (3R)-stereochemistry and specific unsaturation pattern make it a precise tool for studying the VLCFA elongation cycle, as opposed to generic, saturated or shorter-chain analogs.

(3R,7Z,10Z,13Z,16Z)-3-Hydroxydocosatetraenoyl-CoA: Why Generic 3-Hydroxyacyl-CoAs Cannot Substitute


Generic substitution is not scientifically valid for (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA due to strict, quantifiable determinants of enzyme specificity: chain length, stereochemistry, and degree of unsaturation. The VLCFA elongation machinery, specifically the HACD dehydratase complex, is highly specific for (3R)-configured, very long-chain (>C18) substrates, with activity dropping precipitously for shorter or saturated analogs [1]. A C16:0-CoA substrate can show a 6- to 15-fold lower activity than a long-chain substrate for related β-oxidation enzymes, a trend which is even more pronounced for the highly specialized ER elongation cycle [2]. Furthermore, the (3S)-epimer is not a substrate for the ER-localized HACD enzymes, which operate exclusively on (3R)-hydroxyacyl-CoAs [3]. Finally, the specific (7Z,10Z,13Z,16Z) unsaturation pattern dictates its role as an intermediate in polyunsaturated fatty acid (PUFA) metabolism, making saturated C22:0-CoA analogs metabolically irrelevant [4]. Using a generic analog will yield no activity in HACD assays and completely bypass the correct VLCFA elongation pathway.

(3R,7Z,10Z,13Z,16Z)-3-Hydroxydocosatetraenoyl-CoA: A Quantitative Evidence Guide for Differentiated Procurement


Stereochemical Specificity: Exclusive Recognition by ER-Localized HACD Enzymes

The (3R)-stereochemistry is a strict requirement for activity with ER-localized very-long-chain 3-hydroxyacyl-CoA dehydratases (HACD1-4, EC 4.2.1.134), the enzymes that catalyze the next step in VLCFA elongation [1]. The (3S)-epimer is not a substrate for these enzymes, as the active site is structurally configured to accommodate only the (3R)-hydroxyacyl moiety [2][3]. This contrasts with mitochondrial/peroxisomal β-oxidation enzymes, which often prefer (3S)-hydroxyacyl-CoAs [2].

VLCFA elongation Stereochemistry Enzyme specificity HACD

Chain Length Specificity: Preferential Activity on VLCFA Substrates Over LCFA Analogs

The HACD dehydratases demonstrate a clear kinetic preference for very long-chain (C20-C26) 3-hydroxyacyl-CoAs over long-chain (C16-C18) substrates. While direct kinetic data for C22:4 is not publicly available, the closely related enzyme EC 4.2.1.134 is annotated to act specifically on very long-chain (C20-C26) 3-hydroxyacyl-CoAs [1]. As a class-level comparison, related β-oxidation enzymes show a 6- to 15-fold higher activity with a C16 substrate compared to a C4 substrate, illustrating the strong chain-length dependence of acyl-CoA processing enzymes [2].

Chain-length specificity HACD VLCFA Enzyme kinetics

Pathway-Specific Metabolic Fate: Commitment to VLCFA Elongation, Not β-Oxidation

The polyunsaturated (7Z,10Z,13Z,16Z) configuration dictates the compound's metabolic partitioning. In rat liver, the metabolism of the parent fatty acid (7,10,13,16-docosatetraenoic acid) to docosapentaenoic acid (22:5n-6) proceeds via a pathway requiring intracellular communication between the ER and a site for β-oxidation, demonstrating that the unsaturated intermediate is not simply degraded [1][2]. This contrasts with the fate of saturated VLCFA-CoAs, which are primarily channeled directly into peroxisomal β-oxidation for chain shortening [3].

Metabolic fate VLCFA elongation β-oxidation PUFA metabolism

Optimal Research Applications for (3R,7Z,10Z,13Z,16Z)-3-Hydroxydocosatetraenoyl-CoA Procurement


Enzymology: Quantifying HACD Dehydratase Activity and Substrate Specificity

This compound is the ideal substrate for directly assaying the activity of ER-localized very-long-chain (3R)-3-hydroxyacyl-CoA dehydratases (HACD1-4) [1]. Its use is mandatory for obtaining valid kinetic data (e.g., Km, kcat) for these enzymes, as it possesses the required (3R)-stereochemistry and VLCFA chain length essential for turnover [2]. Using shorter or (3S)-configured analogs would result in no or minimal activity, rendering the experiment scientifically uninformative [3].

VLCFA Elongation Pathway Reconstruction and Flux Analysis

As a key intermediate in the synthesis of polyunsaturated VLCFAs, this compound is essential for in vitro reconstitution of the ER elongation cycle or for metabolic flux studies [1]. Its defined structure allows researchers to specifically track the conversion of a C22:4 precursor to longer-chain PUFAs (e.g., C22:5, C24:4), a process that is central to membrane lipid biology and signaling molecule synthesis [2]. Saturated or shorter analogs will not enter this specific metabolic branch [3].

Analytical Method Development: LC-MS/MS Reference Standard for Lipidomics

Due to its specific molecular mass (1098.04 Da) and unique polyunsaturated acyl chain, this compound serves as a high-quality reference standard for developing and validating targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [1]. Its inclusion in multiple reaction monitoring (MRM) panels is crucial for the accurate identification and quantification of this specific VLCFA intermediate in complex biological matrices, such as tissue or cell lysates, without interference from more abundant saturated species [2].

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